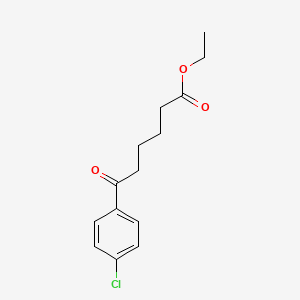

3-Chloro-1-(2-methylphenyl)-1-oxopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Chloro-1-(2-methylphenyl)-1-oxopropane" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated organic compounds, their synthesis, and properties, which can provide insights into the analysis of similar compounds. The papers cover a range of topics from the synthesis of chlorinated naphthalene derivatives to the antimicrobial properties of chlorinated propanes .

Synthesis Analysis

The synthesis of chlorinated organic compounds is well-documented in the provided papers. For instance, paper describes a gram-scale synthesis of a chlorinated naphthalene derivative through a three-step reaction sequence involving stereoselective dichlorocarbene addition, PhLi addition, and a SnCl4-mediated benzannulation. Similarly, paper discusses the synthesis of a series of chlorinated propanes, which could provide a basis for understanding the synthesis of "3-Chloro-1-(2-methylphenyl)-1-oxopropane."

Molecular Structure Analysis

The molecular structure of chlorinated compounds is crucial for understanding their reactivity and properties. Paper provides an example of a chlorinated compound whose structure was elucidated using NMR, HRMS, and X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular interactions. These techniques could be applied to analyze the molecular structure of "3-Chloro-1-(2-methylphenyl)-1-oxopropane."

Chemical Reactions Analysis

Chlorinated compounds often participate in a variety of chemical reactions due to the reactivity of the chlorine atom. Paper discusses the reactivity of alkyl 2-chloro-2-cyclopropylideneacetates in Michael additions, dienophile reactions, and more. Paper describes the reactions of methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles to form spirocyclopropane anellated heterocycles. These examples can shed light on the potential reactivity of "3-Chloro-1-(2-methylphenyl)-1-oxopropane" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure and substituents. Paper details a method for determining 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins, which could be relevant for the analysis of related chlorinated propanes. Paper evaluates the antimicrobial properties of chlorinated propanes, suggesting that "3-Chloro-1-(2-methylphenyl)-1-oxopropane" could also possess such properties.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- 3-Chloro-1-(2-methylphenyl)-1-oxopropane is involved in chemical reactions such as insertion into phenylcyclopropane rings. This process can result in the formation of compounds like cis- and trans-1-diisopropylamino-2-phenyl-phosphetane-1-oxide (Huang, Wang, Liu, & He, 1999).

- It also plays a role in the synthesis of chlorinated compounds with antimicrobial properties, such as 2-chloro-1-aryl-2-methyl-3-chloropropanes (Gorbovoi, Tulaidan, Grishchuk, Klimnyuk, & Pokryshko, 2008).

Molecular Studies and Structural Analysis

- Molecular structure studies, such as X-ray crystallography, are facilitated by the use of 3-Chloro-1-(2-methylphenyl)-1-oxopropane derivatives, providing insights into the configurations and stereochemistry of complex molecules (Huang et al., 1999).

Analysis in Food Science

- In food science, derivatives of 3-Chloro-1-(2-methylphenyl)-1-oxopropane are used to study contaminants like 3-chloropropane-1,2-diol in various food products (Plantinga, Toorn, & Stegen, 1991).

Pharmacological Research

- Although excluded from drug use and dosage, derivatives of this chemical are important in pharmacological research, particularly in the synthesis of compounds with potential medicinal properties.

Atmospheric and Environmental Studies

- Studies involving atmospheric oxidation of chlorinated alkenes, which can include derivatives of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, contribute to understanding the environmental impact and behavior of these compounds (Zhang et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-1-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHBMGLNQYHPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609004 |

Source

|

| Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(2-methylphenyl)-1-oxopropane | |

CAS RN |

898785-08-5 |

Source

|

| Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)